Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Analytical Chemistry Quality Control Pharmaceutical Reference Standard

This chlorinated aromatic ester is the critical penultimate intermediate in metoclopramide hydrochloride synthesis. Its N-acetyl group enables single-step condensation, avoiding side reactions and improving API yield. As a USP/EP reference standard (≥98%+ HPLC), it supports validated impurity quantification for ANDA filings and GMP lot release. Procure with confidence for analytical method development, QC, or scale-up synthesis.

Molecular Formula C11H12ClNO4
Molecular Weight 257.67 g/mol
CAS No. 4093-31-6
Cat. No. B041245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetamido-5-chloro-2-methoxybenzoate
CAS4093-31-6
Synonyms4-Acetamido-5-chloro-2-methoxybenzoic Acid Methyl Ester;  4-Acetylamino-5-chloro-2-methoxybenzoic Acid Methyl Ester;  Methyl 2-Methoxy-4-acetamido-5-chlorobenzoate;  Methyl 2-Methoxy-4-acetylamino-5-chlorobenzoate;  Methyl 4-(Acetylamino)-5-chloro-2-(me
Molecular FormulaC11H12ClNO4
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Cl
InChIInChI=1S/C11H12ClNO4/c1-6(14)13-9-5-10(16-2)7(4-8(9)12)11(15)17-3/h4-5H,1-3H3,(H,13,14)
InChIKeyOUEXNQRVYGYGIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Acetamido-5-chloro-2-methoxybenzoate (CAS 4093-31-6): Sourcing the Definitive Metoclopramide Intermediate and USP Reference Standard


Methyl 4-acetamido-5-chloro-2-methoxybenzoate, also known as metoclopramide EP Impurity B and USP Metoclopramide Related Compound B, is a chlorinated aromatic ester with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 g/mol [1]. It is primarily recognized as the critical penultimate intermediate in the synthesis of the antiemetic and gastroprokinetic agent metoclopramide hydrochloride [2]. Its role extends to that of a high-purity reference standard, as defined by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), for use in analytical method development, validation, and quality control (QC) applications [3]. The compound is characterized by a melting point range of 153-156 °C .

Why Generic Substitution of Methyl 4-Acetamido-5-chloro-2-methoxybenzoate is Not Feasible: Differentiating an Intermediate from an Impurity Standard


Interchanging Methyl 4-acetamido-5-chloro-2-methoxybenzoate with closely related structural analogs, such as its precursor methyl 4-amino-5-chloro-2-methoxybenzoate (CAS 20896-27-9) or its hydrolysis product 4-amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4), is not scientifically valid due to distinct functional group reactivities and divergent purity profiles that dictate their unique roles in either pharmaceutical synthesis or analytical reference standardization. While all three compounds share a chloromethoxyphenyl core, the presence of an N-acetyl group in the target compound dictates its specific reactivity as a protected intermediate, enabling the final condensation step to metoclopramide without undesired side reactions [1]. Furthermore, the availability of this compound as a pharmacopeial reference standard (USP/EP) requires a specific and validated purity profile for regulatory compliance in impurity quantification, a level of characterization not guaranteed or required for the less-regulated analog methyl 4-amino-5-chloro-2-methoxybenzoate . Direct substitution would introduce unvalidated impurities, compromise synthetic yield, and fail regulatory audits for analytical method validation .

Quantitative Differentiation Evidence for Methyl 4-Acetamido-5-chloro-2-methoxybenzoate vs. Structural Analogs


Purity Specification as a USP/EP Reference Standard: 99%+ vs. 96% Technical Grade

Methyl 4-acetamido-5-chloro-2-methoxybenzoate is offered as a USP Reference Standard with a certified purity exceeding 99%+, which is a critical requirement for its use as a calibrator in metoclopramide impurity analysis . In contrast, the structurally related intermediate methyl 4-amino-5-chloro-2-methoxybenzoate is commonly sourced as a 96% technical grade reagent, making it unsuitable for applications demanding a validated, high-purity analytical standard .

Analytical Chemistry Quality Control Pharmaceutical Reference Standard

Melting Point as a Key Indicator of Isomeric and Purity Integrity

The melting point of Methyl 4-acetamido-5-chloro-2-methoxybenzoate is consistently reported within a narrow range of 153-156 °C, a parameter used to confirm its identity and purity . Its close analog, the carboxylic acid derivative 4-amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4), exhibits a significantly higher and distinct melting point range of 206-210 °C [1]. This large difference provides a straightforward, quantitative physical method to differentiate the compounds and verify that a received shipment matches the ordered ester, not the acid.

Physical Chemistry Quality Control Solid-State Characterization

Functional Group Reactivity for Direct Condensation in Metoclopramide Synthesis

Methyl 4-acetamido-5-chloro-2-methoxybenzoate possesses an N-acetyl group (-NHCOCH3) that serves as a protected amine, allowing for a direct condensation reaction with N,N-diethylethylenediamine to yield metoclopramide in a single, high-yielding step [1]. In contrast, the precursor methyl 4-amino-5-chloro-2-methoxybenzoate (CAS 20896-27-9) has a free amine group (-NH2). While this free amine is more reactive, using it directly in the final condensation would lead to a complex mixture of products, including unwanted diamides and oligomers, thereby requiring an additional, yield-lowering protection/deprotection sequence that is avoided by using the N-acetyl intermediate [2].

Synthetic Chemistry Process Chemistry Metoclopramide Synthesis

Regulatory Designation: USP/EP Reference Standard vs. Non-Compendial Intermediate

Methyl 4-acetamido-5-chloro-2-methoxybenzoate is explicitly designated as Metoclopramide EP Impurity B and Metoclopramide USP Related Compound B, signifying it is a characterized, compendial-grade reference material suitable for use in regulatory submissions such as ANDA filings and commercial QC [1]. Other intermediates like methyl 4-amino-5-chloro-2-methoxybenzoate lack this official pharmacopeial designation. While the latter is a key intermediate, it is not defined as a reference standard for impurity profiling, meaning it cannot be used to generate validated analytical data for regulatory compliance without extensive and costly in-house qualification [2].

Regulatory Science Pharmaceutical Analysis Quality Assurance

Definitive Application Scenarios for Methyl 4-Acetamido-5-chloro-2-methoxybenzoate in Pharma R&D and Manufacturing


GMP-Compliant Analytical Method Development and Validation for Metoclopramide Impurity Profiling

In this application, the USP/EP-grade Methyl 4-acetamido-5-chloro-2-methoxybenzoate is used as a primary reference standard to develop, validate, and routinely execute high-performance liquid chromatography (HPLC) methods for quantifying related substances in metoclopramide hydrochloride API and finished drug products . The high purity specification (≥99%+ HPLC) ensures the accuracy of the calibration curve and the reliability of impurity quantification, which is essential for ANDA filings and lot release testing in GMP environments. This scenario leverages the compound's quantitative purity advantage over non-compendial analogs .

Scalable Manufacturing Process for Metoclopramide Hydrochloride API

This compound serves as the penultimate intermediate in the established industrial synthesis of metoclopramide hydrochloride [1]. Its N-acetyl group enables a high-yielding, single-step condensation with N,N-diethylethylenediamine, a key advantage for process chemists aiming for a streamlined, cost-effective route [2]. Procuring the compound at a consistent quality (e.g., ≥98% purity) from a reliable supplier is critical to ensuring reproducible reaction outcomes and minimizing downstream purification costs. The use of the N-acetyl intermediate, as opposed to the free amine, avoids the formation of synthetic byproducts, thus improving the overall yield and purity of the final API [3].

Synthesis of Novel Metoclopramide Derivatives and Bioisosteres

In medicinal chemistry research, Methyl 4-acetamido-5-chloro-2-methoxybenzoate is a valuable building block for creating novel chemical entities . Its multiple functional groups—a methyl ester, an N-acetyl amine, and an aryl chloride—offer distinct handles for orthogonal chemical modifications. Researchers can selectively hydrolyze the ester to a carboxylic acid for further coupling, deprotect the amine to generate a more reactive nucleophile, or utilize the aryl chloride in palladium-catalyzed cross-coupling reactions. This versatility allows for the systematic exploration of structure-activity relationships (SAR) around the metoclopramide scaffold, potentially leading to new antiemetic or gastroprokinetic agents [4].

Analytical Reference for Metabolite Identification and Pharmacokinetic Studies

This compound has been identified as a biotransformed metabolite of metoclopramide . Consequently, the USP/EP reference standard is crucial in LC-MS/MS-based bioanalytical studies designed to quantify metoclopramide and its metabolites in biological matrices (e.g., plasma, urine). Its use as an authentic reference standard allows for the confident identification and accurate quantitation of this specific metabolite, which is essential for understanding the drug's metabolic clearance pathways, potential drug-drug interactions, and for supporting pharmacokinetic (PK) data in clinical trials [5].

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